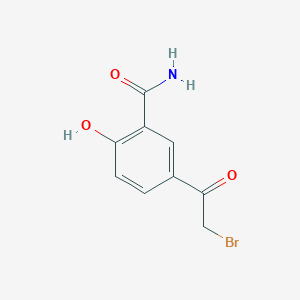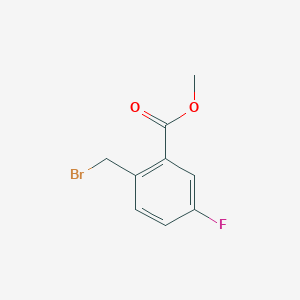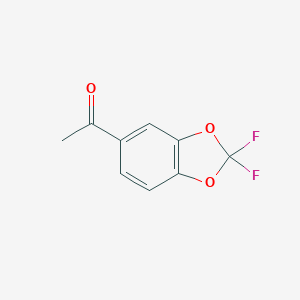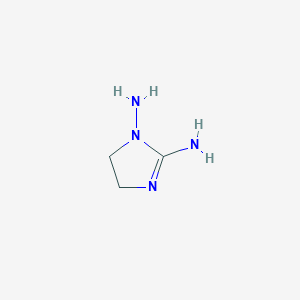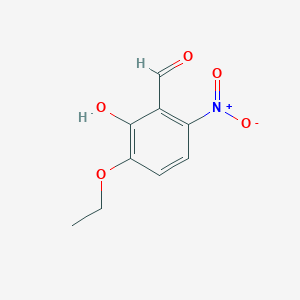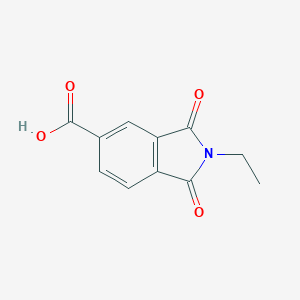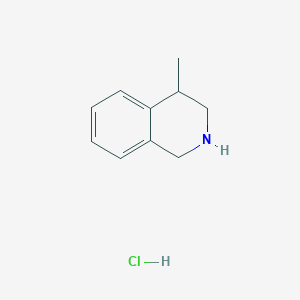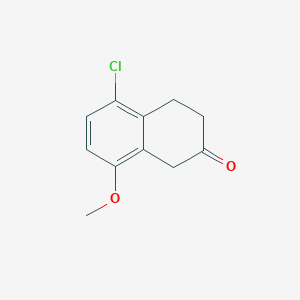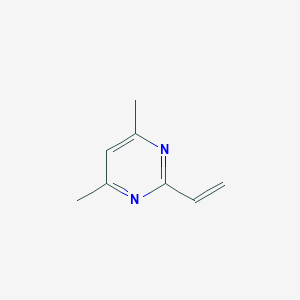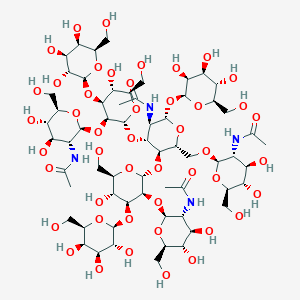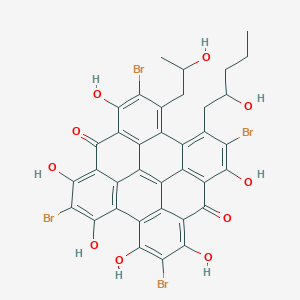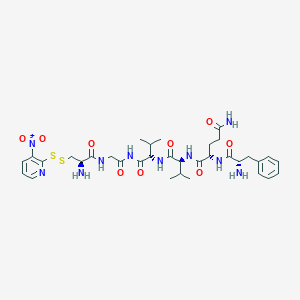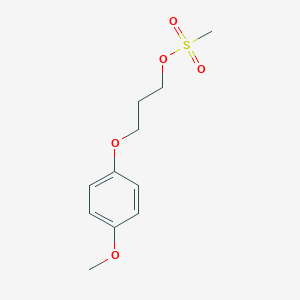
3-(4-Methoxyphenoxy)propyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenoxy)propyl methanesulfonate, also known as MPMS, is a chemical compound used in scientific research for its ability to modify proteins and peptides. It is commonly used in the field of biochemistry and molecular biology to investigate the structure and function of proteins.
Mécanisme D'action
3-(4-Methoxyphenoxy)propyl methanesulfonate modifies proteins and peptides by reacting with the amino acid residues on the surface of the molecule. The sulfonyl group of 3-(4-Methoxyphenoxy)propyl methanesulfonate reacts with thiol groups on cysteine residues, resulting in the formation of a covalent bond. This modification can alter the structure and function of the protein, leading to changes in activity, stability, and interactions with other proteins.
Effets Biochimiques Et Physiologiques
The modification of proteins with 3-(4-Methoxyphenoxy)propyl methanesulfonate can have a wide range of biochemical and physiological effects. It can alter the activity of enzymes, change the binding affinity of proteins for ligands, and affect the stability of protein complexes. In addition, 3-(4-Methoxyphenoxy)propyl methanesulfonate modification can be used to introduce non-natural amino acids into proteins, allowing for the creation of novel proteins with unique properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-Methoxyphenoxy)propyl methanesulfonate in scientific research is its specificity for cysteine residues. This allows for targeted modification of specific amino acid residues on a protein, without affecting other parts of the molecule. However, 3-(4-Methoxyphenoxy)propyl methanesulfonate modification can also be irreversible, making it difficult to reverse the modification if necessary. In addition, the modification can affect the solubility and stability of the protein, which can impact its function.
Orientations Futures
There are many future directions for the use of 3-(4-Methoxyphenoxy)propyl methanesulfonate in scientific research. One area of interest is the development of new therapeutic drugs based on the modification of proteins with 3-(4-Methoxyphenoxy)propyl methanesulfonate. This approach could lead to the development of more effective and targeted therapies for a wide range of diseases. Another area of interest is the use of 3-(4-Methoxyphenoxy)propyl methanesulfonate in the development of novel protein-based materials, such as sensors and biomaterials. Finally, the use of 3-(4-Methoxyphenoxy)propyl methanesulfonate in combination with other protein modification techniques could lead to the creation of even more complex and sophisticated proteins with unique properties.
Méthodes De Synthèse
The synthesis of 3-(4-Methoxyphenoxy)propyl methanesulfonate involves the reaction of 3-(4-methoxyphenoxy)propylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and acetonitrile.
Applications De Recherche Scientifique
3-(4-Methoxyphenoxy)propyl methanesulfonate is widely used in scientific research as a reagent for the modification of proteins and peptides. It is commonly used in the field of proteomics to study protein structure and function, as well as in the development of new therapeutic drugs. 3-(4-Methoxyphenoxy)propyl methanesulfonate is also used in the field of synthetic biology to engineer proteins with specific properties.
Propriétés
Numéro CAS |
125714-79-6 |
|---|---|
Nom du produit |
3-(4-Methoxyphenoxy)propyl methanesulfonate |
Formule moléculaire |
C11H16O5S |
Poids moléculaire |
260.31 g/mol |
Nom IUPAC |
3-(4-methoxyphenoxy)propyl methanesulfonate |
InChI |
InChI=1S/C11H16O5S/c1-14-10-4-6-11(7-5-10)15-8-3-9-16-17(2,12)13/h4-7H,3,8-9H2,1-2H3 |
Clé InChI |
FBIHATGPERZNQN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCCCOS(=O)(=O)C |
SMILES canonique |
COC1=CC=C(C=C1)OCCCOS(=O)(=O)C |
Pictogrammes |
Irritant |
Synonymes |
3-(4-METHOXYPHENOXY)-PROPYL METHANESULF& |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



